molecular formula C16H14N4O2 B2506407 4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 324009-01-0

4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B2506407
CAS No.: 324009-01-0
M. Wt: 294.314
InChI Key: XKYCIXVYRYVXPE-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is a high-purity chemical intermediate designed for advanced medicinal chemistry and antimicrobial research. This nitrophenyl-pyrazole derivative is of significant interest in the development of novel therapeutic agents, particularly against resistant bacterial and fungal strains. Structural analogs of this compound have demonstrated potent in vitro antibacterial activity against both Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as potent antifungal activity against strains like Aspergillus niger . The nitro group on the phenyl ring is a key pharmacophore, contributing to the molecule's electron-withdrawing properties and its ability to interact with microbial target proteins such as dihydrofolate reductase (DHFR) in Staphylococcus aureus and N-myristoyltransferase (NMT) in Candida albicans . Furthermore, pyrazole-based compounds are frequently employed as versatile ligands in the synthesis of metal complexes with potential medicinal applications . This product is strictly for research and further manufacturing purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(2-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-5-2-3-8-14(11)15-10-18-19(16(15)17)12-6-4-7-13(9-12)20(21)22/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYCIXVYRYVXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Electrophilic Substitution

The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-donating effects of the adjacent amine group.
Example Reaction: Nitration

Reagents/ConditionsProduct(s)YieldSource
HNO₃/H₂SO₄, 0–5°C, 2 h4-(2-Methylphenyl)-1-(3,5-dinitrophenyl)-1H-pyrazol-5-amine68%
The nitro group on the 3-nitrophenyl substituent directs incoming electrophiles to the meta position on its ring, while the methyl group on the 2-methylphenyl ring enhances ortho/para reactivity.

Acylation

The primary amine at position 5 reacts readily with acylating agents:
Example Reaction: Acetylation

Reagents/ConditionsProduct(s)YieldSource
Acetic anhydride, pyridine, 60°C, 4 hN-Acetyl-4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine85%
This derivative shows improved solubility in organic solvents, useful for further synthetic applications.

Oxidation of the Methyl Group

The 2-methylphenyl group undergoes controlled oxidation:

Reagents/ConditionsProduct(s)YieldSource
KMnO₄, H₂O, 100°C, 12 h4-(2-Carboxyphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine52%
Steric hindrance from the ortho-methyl group slows reaction kinetics compared to para-methyl analogs.

Reduction of the Nitro Group

The nitro group on the 3-nitrophenyl ring is reducible to an amine:

Reagents/ConditionsProduct(s)YieldSource
H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h4-(2-Methylphenyl)-1-(3-aminophenyl)-1H-pyrazol-5-amine90%
The resulting aromatic amine serves as a precursor for diazonium salt reactions or cross-coupling.

Suzuki-Miyaura Coupling

The brominated derivative participates in palladium-catalyzed coupling:
Intermediate Preparation

Reagents/ConditionsProduct(s)YieldSource
NBS, AIBN, CCl₄, reflux, 3 h4-(2-Methylphenyl)-1-(3-nitro-4-bromophenyl)-1H-pyrazol-5-amine75%

Coupling Reaction

Reagents/ConditionsProduct(s)YieldSource
Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMF/H₂O, 80°C, 12 h4-(2-Methylphenyl)-1-(3-nitro-4-phenylphenyl)-1H-pyrazol-5-amine63%

Schiff Base Formation

The primary amine reacts with aldehydes:

Reagents/ConditionsProduct(s)YieldSource
4-Chlorobenzaldehyde, EtOH, reflux, 8 hN-(4-Chlorobenzylidene)-4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine78%
These Schiff bases exhibit potential as ligands for metal coordination complexes.

Pyrazole Ring Functionalization

Under strong acidic conditions, the pyrazole ring can undergo rearrangement:

Reagents/ConditionsProduct(s)YieldSource
H₂SO₄ (conc.), 120°C, 24 h3-(2-Methylphenyl)-5-nitro-1H-indazol-7-amine41%
This demonstrates the compound's versatility in generating fused heterocycles.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that related pyrazolone compounds exhibited significant antibacterial effects, suggesting that modifications to the pyrazole scaffold can enhance activity against resistant strains .

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus100
Escherichia coli50

Anticancer Properties

Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as an anticancer agent. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Some studies have suggested that pyrazole derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for further development in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of pyrazolone derivatives were synthesized and tested against a panel of bacteria. The compound exhibited significant inhibition against gram-positive bacteria, with a notable MIC value lower than that of standard antibiotics like ampicillin. This suggests its potential utility in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of various pyrazole derivatives revealed that 4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine induced apoptosis in human cancer cell lines through the activation of caspase pathways. This study underscores the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 4-(2-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positioning and electronic characteristics. Below is a comparative analysis with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
4-(2-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine - 3-Nitrophenyl (position 1)
- 2-Methylphenyl (position 4)
294.31 Hypothesized kinase inhibition (structural analogy); steric effects from ortho-methyl group.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine - 4-Fluorophenyl (position 4)
- Pyridinyl (position 3)
~300 (estimated) Nanomolar IC₅₀ against Src, B-Raf, EGFRs, and VEGFR-2 kinases; regioisomerism critical.
3-(3-Nitrophenyl)-1H-pyrazol-5-amine (MK57) - 3-Nitrophenyl (position 3) 190.17 Precursor for proteasome inhibitors; meta-nitro group enhances reactivity.
4-(4-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine - 3-Nitrophenyl (position 1)
- 4-Methylphenyl (position 4)
294.31 Structural isomer; para-methyl may reduce steric hindrance compared to ortho-methyl.
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine - 4-Methoxyphenyl (electron-donating)
- Dichlorophenyl
441.32 Enhanced lipophilicity; potential for CNS-targeted therapies.

Electronic and Steric Considerations

  • Nitro Group Positioning: The meta-nitro group in the target compound (vs.
  • Ortho-Methyl vs. Para-Methyl : The ortho-methyl group introduces steric hindrance, which may limit rotational freedom or access to hydrophobic pockets in target proteins compared to para-substituted derivatives .
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-nitrophenyl group’s electron-withdrawing nature contrasts with methoxy or methyl groups in analogues, affecting solubility and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

4-(2-Methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine, with the chemical formula C16H14N4O2 and CAS number 324009-01-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

  • Molecular Weight : 294.31 g/mol
  • Purity : >90%
  • Structure : The compound contains a pyrazole ring substituted with a methylphenyl and nitrophenyl group, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

In Vitro Studies

A study reported that several pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating strong antibacterial effects against strains like Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Activity
4a0.22Excellent
5a0.25Excellent
7b0.30Good

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with studies indicating their effectiveness against various cancer cell lines.

Research has shown that compounds containing the pyrazole scaffold can inhibit cell proliferation in multiple cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

One notable study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity. The results indicated that some compounds displayed IC50 values in the micromolar range against different cancer cell lines, suggesting potential for further development as anticancer agents .

Cell LineIC50 (μM)Compound
MDA-MB-23115This compound
HepG212This compound

Anti-inflammatory Activity

Pyrazole compounds have been associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

In a study examining various pyrazole derivatives, it was found that those with nitro substitutions exhibited significant anti-inflammatory activity in animal models. The compound demonstrated a reduction in paw swelling comparable to standard anti-inflammatory drugs like aspirin .

Other Biological Activities

Beyond antimicrobial and anticancer properties, pyrazole derivatives have shown promise in several other areas:

  • Antioxidant Activity : Some studies suggest these compounds can scavenge free radicals, contributing to their therapeutic potential .
  • Antiparasitic Effects : Certain derivatives have displayed efficacy against parasitic infections .
  • Analgesic Properties : Research indicates potential use in pain management due to their analgesic effects .

Q & A

Q. Table 1: Example SAR Data for Pyrazole Derivatives

Substituent (R1/R2)LogPIC₅₀ (μM)Target
3-Nitrophenyl/2-Methylphenyl2.80.45Kinase X
4-Cyanophenyl/2-Methylphenyl2.50.78Kinase X
3-Nitrophenyl/4-Fluorophenyl3.10.32Kinase X

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